molecular formula C13H15N5O3 B2869540 3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2309709-28-0

3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2869540
CAS RN: 2309709-28-0
M. Wt: 289.295
InChI Key: SHLQXCNXLOPSKD-UHFFFAOYSA-N
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Description

3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it an interesting subject for further investigation.

Scientific Research Applications

Molecular Design and Synthesis

A series of imidazopyridine thiazolidine-2,4-diones, designed and synthesized from corresponding pyridines, represent conformationally restricted analogues of rosiglitazone, a novel hypoglycemic compound. These compounds were evaluated for their hypoglycemic activity and effect on insulin-induced adipocyte differentiation, with 5-[4-(5-methoxy-3-methyl-3H-imidazo[4, 5-b]pyridin-2-ylmethoxy)benzyl]thiazolidine-2,4-dione selected for further clinical studies due to its in vivo potency (Oguchi et al., 2000).

Reaction with Carbon Disulphide

Treatment of cyclic amides, including imidazolidin-2-one and imidazolidine-2,4-dione, with carbon disulphide in the presence of sodium hydride or alkali resulted in the formation of 1-dithiocarboxylic acid and/or 1,3-bisdithiocarboxylic acid. These compounds were readily esterified, and stable crystalline free acids were isolated from the five-membered ring compounds (Takeshima et al., 1979).

Antibacterial Activity

A novel multicomponent reaction involving 3-aminopyrazol-5-ones with substituted salicylic aldehydes and acetylacetic ester was discovered, leading to the formation of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. These heterocyclic products demonstrated notable antibacterial activities (Frolova et al., 2011).

Oxidative C-N Bond Formation

The oxidative carbon-nitrogen bond formation of 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones, mediated by carbon tetrabromide, resulted in various complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines under mild, metal-free conditions (Huo et al., 2016).

Structural Analysis

The title compound, 3-amino-5-methyl-5-(4-pyridyl)imidazolidine-2,4-dione, was obtained and characterized, showing a racemate crystallization in the tetragonal space group with molecules joined in a three-dimensional hydrogen-bonded network (Varbanov et al., 2009).

properties

IUPAC Name

3-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-8-4-15-10(5-14-8)12(20)17-3-2-9(7-17)18-11(19)6-16-13(18)21/h4-5,9H,2-3,6-7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLQXCNXLOPSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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